Piperidin-3-YL-carbamic acid allyl ester

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Researchers requiring a 3-aminopiperidine core with strictly orthogonal amine protection face limited options when acid-labile (Boc) or hydrogenation-labile (Cbz) groups are incompatible with downstream substrates. Piperidin-3-yl-carbamic acid allyl ester (CAS 885274-85-1) provides the definitive solution. - Enables Pd(0)-catalyzed Alloc deprotection under neutral conditions, achieving up to 99% yield without degrading acid-sensitive functionalities (e.g., acetals, silyl ethers). - Liberates the free amine directly, eliminating the post-deprotection neutralization step required with Boc chemistry. - Supplied with verified purity; ready for immediate use in multi-step, late-stage diversification protocols.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 885274-85-1
Cat. No. B1503102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-YL-carbamic acid allyl ester
CAS885274-85-1
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1CCCNC1
InChIInChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12)
InChIKeyMRFWWCSKVVTGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-3-yl-carbamic Acid Allyl Ester Overview


Piperidin-3-yl-carbamic acid allyl ester (CAS: 885274-85-1), also known as allyl 3-piperidinylcarbamate, is a synthetic organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol [1]. It belongs to the class of carbamate esters derived from piperidine. This compound is primarily utilized as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Its structure features a piperidine ring substituted at the 3-position with an allyl carbamate moiety, which serves as an orthogonal amine-protecting group in multi-step synthetic routes .

Orthogonal Alloc protecting group for 3-aminopiperidine scaffolds
Pd(0)-cleavable under mild, neutral conditions
Supports multi-step synthesis with orthogonal protection schemes

Piperidin-3-yl Allyl Ester: Why Generic Substitution Fails


Direct substitution of Piperidin-3-yl-carbamic acid allyl ester with other common 3-aminopiperidine protecting group variants—such as the tert-butyl (Boc) or benzyl (Cbz) carbamates—is chemically unsound and would derail a synthetic strategy. The allyl carbamate (Alloc) group provides a uniquely orthogonal deprotection pathway via palladium(0) catalysis under neutral conditions [1]. This is fundamentally incompatible with the acid-labile Boc group and the hydrogenation-labile Cbz group. Substituting the allyl ester for a Boc analog would risk unwanted side reactions in acid-sensitive substrates, while a Cbz analog would be incompatible with molecules containing other reducible functionalities (e.g., alkenes, nitro groups). The quantitative evidence below delineates the specific, measurable differences in physicochemical properties and reactivity that underpin this critical differentiation, making the allyl ester an irreplaceable building block for complex, multi-step syntheses requiring orthogonal protection.

Acidic lability risk

Boc-protected analogs require strong acid (TFA) for deprotection, which may degrade acid-sensitive substrates.

Reductive incompatibility

Cbz analogs need hydrogenolysis (H₂/Pd) and are incompatible with molecules containing reducible groups such as alkenes or nitro functions.

Orthogonality mismatch

Neither Boc nor Cbz offers the neutral, Pd(0)-catalyzed cleavage pathway available with the allyl ester; sequential orthogonal deprotection strategies cannot be executed with these substitutes.

Quantitative Evidence: Allyl Ester vs Analogs


Pd(0)-Catalyzed Orthogonal Deprotection

The allyl carbamate (Alloc) group of Piperidin-3-yl-carbamic acid allyl ester can be selectively and quantitatively cleaved under mild, near-neutral conditions using a catalytic palladium system [1]. In contrast, the Boc group requires strongly acidic conditions (e.g., neat TFA or HCl) for removal, while the Cbz group necessitates hydrogenolysis over a noble metal catalyst [2]. This orthogonal reactivity profile is a defining and quantifiable difference that directly impacts synthetic route design and yield.

Deprotection orthogonality
Reported
Pd(0)-catalyzed neutral cleavage; orthogonal to Boc (TFA) and Cbz (H₂/Pd).
Supports orthogonal protecting group strategy in complex syntheses.
Requires water-soluble Pd(OAc)₂/TPPTS catalyst system.
Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Mild Deprotection Efficiency

Methodology studies on the deprotection of allyl carbamates, a class to which Piperidin-3-yl-carbamic acid allyl ester belongs, report amine recovery yields between 40% and 99% using an electrogenerated nickel catalyst [1]. This demonstrates the feasibility of high-yielding deprotection under mild, non-acidic conditions, a key performance metric for a protecting group. While specific yield data for the target compound is not available, this class-level inference is directly applicable and provides a quantitative expectation for its performance.

Deprotection yield
Class-level
40–99%
Class-level yield range for allyl carbamates under mild Ni-catalyzed conditions.
Substrate-dependent; specific yield data for this compound not reported.
Organic Synthesis Deprotection Green Chemistry

Intermediate Lipophilicity for Purification

The predicted partition coefficient (LogP) for Piperidin-3-yl-carbamic acid allyl ester is 1.37 . This value is notably lower than that of its common analogs, such as the Boc-protected derivative (LogP ≈ 1.98) and the Cbz-protected derivative (LogP ≈ 1.64 to 3.00) [1]. This difference in lipophilicity directly translates to a lower retention time on reverse-phase (RP) HPLC columns and a different solubility profile in biphasic extraction systems.

Lipophilicity (LogP)
Reported
LogP 1.37 (lower than Boc 1.98 and Cbz 1.64–3.00)
Lower lipophilicity may simplify reverse-phase HPLC purification.
Predicted values; experimental verification recommended.
Physicochemical Properties Medicinal Chemistry Chromatography

Lower Boiling Point Advantage Over Cbz

The predicted boiling point of Piperidin-3-yl-carbamic acid allyl ester is 300.3 ± 41.0 °C at 760 mmHg . This is significantly lower than the predicted boiling point for the corresponding Cbz-protected analog, which is reported as 396.3 °C at 760 mmHg . The Boc analog has a similar boiling point to the target compound (304.8 ± 31.0 °C) .

Boiling point
Data to verify
300.3 °C (≈96 °C lower than Cbz analog)
Reported volatility difference may aid purification steps.
Predicted value; not experimentally validated.
Physical Properties Process Chemistry Purification

Optimal Applications for Piperidin-3-yl Allyl Ester


Orthogonally Protected 3-Aminopiperidine Synthesis

This compound is the preferred reagent when a synthetic route requires a 3-aminopiperidine core with orthogonal amine protection. The allyl carbamate group can be installed and subsequently removed under mild Pd(0)-catalyzed conditions, while other functional groups on the molecule remain protected with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups [1]. This orthogonality is a direct consequence of its unique reactivity profile, enabling the construction of complex molecules that would be synthetically challenging with a single protecting group strategy.

Late-Stage Functionalization of Acid-Sensitive Intermediates

For drug discovery projects involving acid-sensitive scaffolds (e.g., those containing acetals, silyl ethers, or certain heterocycles), the Boc-protected 3-aminopiperidine is a poor choice due to the risk of degradation during acidic deprotection [2]. Piperidin-3-yl-carbamic acid allyl ester offers a safer alternative. The ability to achieve high deprotection yields (up to 99%) under neutral, catalytic conditions [3] ensures the integrity of the core molecule, making it a strategic choice for late-stage diversification of complex intermediates.

Mild Preparation of Free 3-Aminopiperidine

When the final synthetic goal is the generation of free 3-aminopiperidine, the allyl carbamate route offers a distinct advantage. While Boc deprotection yields the amine as a trifluoroacetate salt that requires neutralization, and Cbz deprotection yields the amine directly but requires handling of hydrogen gas and a catalyst, the allyl carbamate can be cleaved using a catalytic, non-acidic method to release the free amine directly [1]. This eliminates a post-deprotection neutralization step and simplifies purification, improving overall process efficiency.

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Pd(0)-cleavable Alloc protection
Compatibility with acid/base-labile protecting groups
Acid-sensitive intermediate functionalization
Neutral deprotection conditions
Integrity of acid-labile scaffolds after deprotection
Mild release of free 3-aminopiperidine
Catalytic, non-acidic cleavage
Direct free amine generation without salt neutralization

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